4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione
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Overview
Description
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione is a naturally occurring organic compound found in certain plant species. It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The compound has a molecular formula of C15H16O3 and a molecular weight of 244.286 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione typically involves the extraction and purification from plant sources. Common methods include:
Extraction: The compound can be extracted from plants using solvents like ethanol or methanol.
Purification: Techniques such as crystallization, distillation, and column chromatography are employed to purify the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials followed by purification processes. The specific methods can vary depending on the source and desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Hydroquinones.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-aging treatments.
Industry: Utilized in the formulation of skincare and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism by which 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: Disrupts microbial cell walls and inhibits enzyme activity.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Action: Scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Lapachol: Another naphthoquinone with similar biological activities.
Hydrolapachol: A derivative with comparable chemical properties.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Shares structural similarities and biological functions.
Uniqueness: 4-Hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione is unique due to its specific hydroxyl and methylbutyl substitutions, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
55030-44-9 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-hydroxy-3-(1-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-8(2)7-11(16)12-13(17)9-5-3-4-6-10(9)14(18)15(12)19/h3-6,8,11,16-17H,7H2,1-2H3 |
InChI Key |
YMVKUVNYWVHTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Origin of Product |
United States |
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